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Executive Summary

Ebopiprant (hydrochloride), also known as OBEQ022, is a first-in-class, orally active, and
selective prostaglandin F2a (PGF2a) receptor antagonist that has been investigated for the
treatment of preterm labor. By targeting the PGF2a receptor, ebopiprant aims to reduce uterine
contractions, inflammation, and cervical changes associated with preterm labor, without the
significant fetal side effects observed with non-specific prostaglandin synthesis inhibitors like
NSAIDs. This technical guide provides a comprehensive overview of the discovery, mechanism
of action, and the preclinical and clinical development history of ebopiprant hydrochloride.

Introduction: The Unmet Need in Preterm Labor

Preterm birth is a major global health challenge and a leading cause of neonatal morbidity and
mortality. The therapeutic options to manage spontaneous preterm labor are limited, and
existing treatments are often associated with significant maternal and fetal side effects.
Prostaglandin F2a (PGF20) is a key mediator of uterine contractions and cervical ripening
during labor.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit
prostaglandin synthesis and delay preterm labor, their use is restricted due to risks of fetal
complications, including premature closure of the ductus arteriosus and renal dysfunction.[3][4]
This created a clear need for a more targeted therapeutic approach, leading to the
development of selective PGF2a receptor antagonists like ebopiprant.
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Discovery and Licensing

Ebopiprant was originally developed by Merck KGaA. In 2015, the development and
commercial rights for ebopiprant (then known as OBE022) were licensed to ObsEva SA, a
Swiss biopharmaceutical company focused on women's health.[4][5] ObsEva advanced the
compound through preclinical and into clinical development for the treatment of preterm labor.
[3][6] Subsequently, in July 2021, Organon, a global women's health company, acquired the
global development, manufacturing, and commercial rights to ebopiprant from ObsEva.

Mechanism of Action

Ebopiprant is a prodrug that is readily absorbed and rapidly converted to its active metabolite,
OBEO002.[4] OBEO0O2 is a potent and selective antagonist of the PGF2a receptor, also known as
the FP receptor.[3][7]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

PGF2a [label="Prostaglandin F2a (PGF2a)"]; FP_Receptor [label="FP Receptor\n(PGF2a
Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ebopiprant [label="Ebopiprant
(OBE002)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC
[label="Phospholipase C (PLC) Activation"]; IP3_DAG [label="IP3 and DAG Production"];
Ca_Release [label="Intracellular Ca2* Release"]; Myometrial_Contraction [label="Myometrial
Contraction”, fillcolor="#34A853", fontcolor="#FFFFFF"];

PGF2a --> FP_Receptor [label="Binds to"]; FP_Receptor --> PLC; PLC --> IP3_DAG;
IP3_DAG --> Ca_Release; Ca_Release --> Myometrial _Contraction; Ebopiprant --x
FP_Receptor [label="Blocks", style=dashed, color="#EA4335"];

} Caption: Signaling pathway of PGF2a-induced myometrial contraction and its inhibition by
ebopiprant.

The binding of PGF2a to its G-protein coupled receptor on myometrial cells activates
phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing
intracellular calcium levels and ultimately causing myometrial contraction. By competitively

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.m-ventures.com/news/obseva-announces-completion-of-phase-1-first-in-women-study-of-obe022-for-the-treatment-of-preterm-labor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5841565/
https://www.europeanpharmaceuticalreview.com/news/42689/obseva-initiates-phase-1-clinical-program-obe022/
https://www.clinicaltrialsarena.com/news/newsobseva-begins-phase-i-clinical-programme-obe022-treat-preterm-labour-4963547/
https://www.m-ventures.com/news/obseva-announces-completion-of-phase-1-first-in-women-study-of-obe022-for-the-treatment-of-preterm-labor
https://www.europeanpharmaceuticalreview.com/news/42689/obseva-initiates-phase-1-clinical-program-obe022/
https://pubmed.ncbi.nlm.nih.gov/29777040/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

blocking the FP receptor, ebopiprant prevents these downstream signaling events, thereby
reducing the frequency and force of uterine contractions.[3][7]

Preclinical Development

A series of preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics,
and safety of ebopiprant and its active metabolite, OBE0O2.

In Vitro Studies

e Receptor Binding Affinity: Competitive radioligand binding assays were performed to
determine the binding affinity of OBEO0O2 for the human and rat PGF2a (FP) receptors.

Compound Receptor Ki (nM)
OBEO002 Human FP Receptor 1
Rat FP Receptor 26

e Functional Assays: The inhibitory effect of OBEOO2 on uterine contractions was assessed in
vitro using human myometrial tissue strips in an organ bath setup. These studies
demonstrated that OBE0O2 effectively inhibited spontaneous, oxytocin-induced, and PGF2a-
induced human myometrial contractions.[3][7] Furthermore, synergistic effects were
observed when OBEOO2 was combined with other tocolytic agents such as atosiban and
nifedipine.[3][7]

In Vivo Studies

e Pharmacodynamic and Efficacy Models: In vivo studies in pregnant rats demonstrated that
oral administration of ebopiprant (OBE022) significantly reduced spontaneous and induced
uterine contractions.[3][4][6] In a preterm labor model in mice, ebopiprant was shown to
delay parturition.[3][7]

e Pharmacokinetics: The pharmacokinetic profiles of ebopiprant and its active metabolite were
characterized in rats and mice. Following oral administration, ebopiprant is rapidly absorbed
and converted to OBE0O?2.
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o Safety Pharmacology: A key focus of the preclinical safety evaluation was the assessment of
potential fetal side effects commonly associated with non-specific prostaglandin inhibitors. In
animal models, ebopiprant did not cause premature closure of the ductus arteriosus or
impair fetal renal function, highlighting its selective mechanism of action.[3][7]

Clinical Development

The clinical development of ebopiprant has primarily focused on its use for the treatment of
spontaneous preterm labor.

Phase 1 Studies

A first-in-human Phase 1 study was conducted in 70 healthy post-menopausal female
volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple
ascending oral doses of ebopiprant.[3][6] The study found that ebopiprant was well-tolerated.[4]
Following oral administration, ebopiprant was readily absorbed and converted to its active
metabolite, OBE002, with a median half-life of 7 to 15 hours, supporting once or twice daily
dosing.[4]

Phase 2a "PROLONG" Trial (NCT03369262)

The PROLONG study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-
concept trial designed to assess the efficacy and safety of ebopiprant as an add-on therapy to
atosiban for the treatment of spontaneous preterm labor.[8][9][10][11]

o Study Design: A total of 113 pregnant women between 24 and 34 weeks of gestation with
spontaneous preterm labor were randomized to receive either ebopiprant or a placebo, in
addition to the standard-of-care treatment with atosiban (an oxytocin receptor antagonist).[1]
[8] The treatment duration was 7 days.[1][8]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

Screening [label="Screening of Pregnant Women\n(24-34 weeks gestation,\nspontaneous
preterm labor)"]; Randomization [label="Randomization (n=113)", shape=diamond, style=filled,
fillcolor="#FBBCO05", fontcolor="#202124"]; GroupA [label="Ebopiprant + Atosiban"]; GroupB
[label="Placebo + Atosiban"]; Dosing [label="7-Day Treatment Period\nEbopiprant: 1000mg
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loading dose,\nthen 500mg twice daily"]; FollowUp [label="Follow-up and\nEfficacy/Safety
Assessment"];

Screening --> Randomization; Randomization --> GroupA; Randomization --> GroupB; GroupA
--> Dosing; GroupB --> Dosing; Dosing --> FollowUp; } Caption: Workflow of the Phase 2a
PROLONG clinical trial.

o Efficacy Results: The primary endpoint was the proportion of women who did not deliver
within 48 hours of starting treatment.

Ebopiprant + Placebo + Atosiban Odds Ratio (90%
Outcome .

Atosiban (n=56) (n=55) Cl)
Delivery within 48

12.5% (7/56) 21.8% (12/55) 0.52 (0.22, 1.23)

hours (Overall)

Delivery within 48
hours (Singleton 12.5% (5/40) 26.8% (11/41) 0.39 (0.15, 1.04)
Pregnancies)

The results showed a trend towards a reduction in the rate of delivery within 48 hours in the
ebopiprant group, particularly in women with singleton pregnancies.[1][5][8]

o Safety and Tolerability: The incidence of maternal, fetal, and neonatal adverse events was
comparable between the ebopiprant and placebo groups, indicating that ebopiprant was
well-tolerated in this patient population.[1][5][8][9] In an earlier part of the study, there was
one reported non-serious adverse event of fatigue considered possibly related to the study
drug.

Experimental Protocols

In Vitro Human Myometrial Contraction Assay (Organ
Bath)

o Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing
Cesarean section. The tissue is dissected into small strips (e.g., 2x2x10 mm) and mounted in
an organ bath chamber.[5][12][13]
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o Experimental Setup: The tissue strips are suspended between a fixed hook and an isometric
force transducer in an organ bath containing a physiological salt solution (e.g., Krebs-
Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
[12][13]

o Contraction Measurement: The tissue is allowed to equilibrate and develop spontaneous
contractions. The force of these contractions is recorded by the transducer. To study induced
contractions, a uterotonic agent such as PGF2a or oxytocin is added to the bath.

e Drug Incubation: To assess the inhibitory effect of a compound like OBEQO02, it is added to
the organ bath at various concentrations, and the change in the frequency and amplitude of
myometrial contractions is measured. IC50 values can then be calculated from the
concentration-response curves.[5]

Radioligand Binding Assay

 Membrane Preparation: Cell membranes expressing the PGF2a (FP) receptor are prepared
from a suitable cell line or tissue source.[8]

o Assay Principle: A radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2a) is incubated
with the membrane preparation in the presence of varying concentrations of the unlabeled
test compound (e.g., OBE002).

e Separation and Detection: The reaction is allowed to reach equilibrium, after which the
receptor-bound radioligand is separated from the unbound radioligand, typically by rapid
filtration. The amount of radioactivity on the filter is then quantified using a scintillation
counter.[8]

o Data Analysis: The data is used to generate a competition binding curve, from which the
IC50 value of the test compound is determined. The Ki (inhibitory constant) can then be
calculated using the Cheng-Prusoff equation.

Conclusion

Ebopiprant hydrochloride represents a targeted approach to the management of preterm
labor by selectively antagonizing the PGF2a receptor. Preclinical studies have demonstrated its
efficacy in reducing uterine contractions without the adverse fetal effects associated with non-
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specific prostaglandin inhibitors. The Phase 2a PROLONG trial provided initial evidence of its
potential clinical benefit and a favorable safety profile. The development of ebopiprant
highlights the progress in understanding the molecular mechanisms of parturition and the
potential for developing safer and more effective tocolytic agents. Further clinical investigation
is warranted to fully establish the role of ebopiprant in the prevention of preterm birth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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